molecular formula C6H7N B074743 2,4-Hexadienenitrile CAS No. 1516-01-4

2,4-Hexadienenitrile

Cat. No. B074743
CAS RN: 1516-01-4
M. Wt: 93.13 g/mol
InChI Key: NYKHMTWWXWMMHN-MQQKCMAXSA-N
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Description

Synthesis Analysis

The synthesis of related nitrile compounds often involves Knoevenagel condensation or other methodologies like Friedlander synthesis. For instance, derivatives of 3-oxobutanenitrile can be prepared through Knoevenagel condensation between aldehydes and 3-oxobutanenitrile, obtained via acid hydrolysis of β-aminocrotononitrile (Han et al., 2015). Such processes underline the versatility and reactivity of nitrile compounds, hinting at similar approaches for 2,4-Hexadienenitrile.

Molecular Structure Analysis

The molecular structure of nitrile compounds, including 2,4-Hexadienenitrile, can be characterized using various spectroscopic techniques. Crystal and molecular structures are often determined by single crystal X-ray diffraction analysis, providing detailed insights into the compound's geometry and electron distribution (Han et al., 2015).

Chemical Reactions and Properties

Nitrile compounds participate in diverse chemical reactions, contributing to the synthesis of complex heterocyclic compounds. The Gewald synthesis is one example, allowing the formation of 2-aminothiophene derivatives from nitrile precursors, showcasing the compounds' potential in medicinal chemistry and material science (Khalifa et al., 2020).

Physical Properties Analysis

Quantitative structure-activity relationship (QSAR) studies of nitrile derivatives, such as 2,4-hexadienoic acid derivatives, reveal correlations between their physicochemical properties and biological activities. Topological parameters, especially molecular connectivity indices, have significant correlations with the antimicrobial activity of these compounds (Narasimhan et al., 2007).

Chemical Properties Analysis

Base-mediated reactions offer a pathway to synthesize highly functionalized conjugated enones from nitrile precursors, indicating the broad reactivity and applicability of nitrile compounds in organic synthesis. The reaction conditions, including the use of atmospheric oxygen and base, highlight the regioselective and oxidative decyanation processes that could be relevant for 2,4-Hexadienenitrile (Singh et al., 2015).

Scientific Research Applications

  • Partition Chromatography : Corbin, Schwartz, and Keeney (1960) discussed the use of 2,4-Hexadienenitrile in partition chromatographic systems, particularly for separating various organic compounds like aldehydes and ketones (Corbin, Schwartz, & Keeney, 1960).

  • Infrared Spectroscopy : Uyemura (1986) predicted infrared intensities of bending fundamentals in molecules similar to 2,4-Hexadienenitrile, highlighting its significance in spectroscopic studies (Uyemura, 1986).

  • Mechanism of Thermal Decay : Chainikova et al. (2012) investigated the thermal decay of nitroso oxides and the formation of derivatives like 4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide, illuminating the chemical behavior of related compounds (Chainikova, Safiullin, Spirikhin, & Abdullin, 2012).

  • Neurotoxicity Studies : Boadas-Vaello, Riera, and Llorens (2005) explored the neurotoxic effects of compounds including 2,4-Hexadienenitrile, contributing to our understanding of its biological impact (Boadas-Vaello, Riera, & Llorens, 2005).

  • Catalytic Chemistry : Taylor and Swift (1972) examined the hydrocyanation of olefins, a process where 2,4-Hexadienenitrile may play a role, thus indicating its potential in catalytic reactions (Taylor & Swift, 1972).

  • Ion-Molecule Chemistry : Edwards, Freeman, and McEwan (2009) investigated the ion-molecule chemistry of molecules like 2,4-Hexadienenitrile, providing insights into its interaction in different environments (Edwards, Freeman, & McEwan, 2009).

  • Synthesis of Functionalized Compounds : Singh et al. (2015) discussed a base-mediated synthesis method involving 2,4-Hexadienenitrile, showing its application in creating complex organic molecules (Singh, Panwar, Althagafi, Sharma, Chaudhary, & Pratap, 2015).

  • Encapsulation Complexes : Avram, Cohen, and Rebek (2011) reviewed hexameric encapsulation complexes, where compounds like 2,4-Hexadienenitrile could play a role in the study of molecular behavior in confined spaces (Avram, Cohen, & Rebek, 2011).

properties

IUPAC Name

(2E,4E)-hexa-2,4-dienenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKHMTWWXWMMHN-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Hexadienenitrile

CAS RN

1516-01-4
Record name 2,4-Hexadienenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
P Boadas-Vaello, J Riera, J Llorens - Toxicological Sciences, 2005 - academic.oup.com
Adult male Long-Evans rats (250–350 g) received control vehicles, 3,3′-iminodipropionitrile (IDPN, 400 mg kg −1 day −1 ), allylnitrile (50 mg kg −1 day −1 ), cis-crotononitrile (110 mg …
Number of citations: 78 academic.oup.com
WS Lee, H Lee, SI Byun, YB Park, K Lee… - Journal of the Korean …, 1992 - koreascience.kr
(${\eta}^ 5$-Cyclopentadienyl) bis (ethylene) cobalt (Jonas reagent),(${\eta}^ 5$-cyclopentadienyl) di (carbonyl) cobalt, and bis (${\eta}^ 5$-cyclopentadienyl) cobalt (cobaltocene) were …
Number of citations: 1 koreascience.kr
L Zhang, J Chen, X Zhao, Y Wang, X Yu - Food Chemistry: X, 2022 - Elsevier
Purified desulphated glucosinolates (GSLs) were subjected to thermal treatment in model systems without interference to investigate the formation of volatile components derived from …
Number of citations: 1 www.sciencedirect.com
G Lohaus - Organic Syntheses, 2003 - Wiley Online Library
Cinnamonitrile product: cinnamonitrile product: 2,4‐hexadienenitrile product: cyclo‐C 6 H 11 CN product: ClCH 2 CH 2 CN product: (CH 3 ) 3 CCN product: CH 3 CHCHCHCHCN …
Number of citations: 0 onlinelibrary.wiley.com
C Soler-Martín, J Riera, A Seoane, B Cutillas… - Neurotoxicology and …, 2010 - Elsevier
Konzo is a neurotoxic motor disease caused by excess consumption of insufficiently processed cassava. Cassava contains the cyanogenic glucoside linamarin, but konzo does not …
Number of citations: 33 www.sciencedirect.com
J Llorens, C Soler-Martín, S Saldaña-Ruíz… - Food and Chemical …, 2011 - Elsevier
Konzo and lathyrism are associated with consumption of cassava and grass pea, respectively. Cassava consumption has also been associated with a third disease, tropical ataxic …
Number of citations: 46 www.sciencedirect.com
JI Kim, JT Lee, CK Choi - Bulletin of the Korean Chemical Society, 1986 - koreascience.kr
Reaction of $(E)-{\beta}-chloro-{\gamma} $-hydroxyvinylmercurials, prepared by mercuration of propargyl alcohol and 2-methyl-3-butyne-2-ol, with olefins in the presence of a catalytic …
Number of citations: 6 koreascience.kr
A Mouradzadegun, F Abadast - Monatshefte für Chemie-Chemical …, 2013 - Springer
Triarylpyrylium perchlorates are readily converted into new aromatic cyanodienones by using cyanide impregnated on anion exchange resin as a safe and efficient reagent. Graphical …
Number of citations: 26 link.springer.com
JM Fang, CC Yang, YW Wang - The Journal of Organic Chemistry, 1989 - ACS Publications
Registry No. la, 101383-72-6; lb, 101383-73-7; 2a, 117872-99-8; 2b, 117873-00-4; 3a, 117873-01-5; 3b, 117873-02-6; 4a, 117873-18-4; 4b, 117873-22-0; 5a, 117873-19-5; 5b, 117873…
Number of citations: 22 pubs.acs.org
J Eimontas, S Yousef, N Striūgas, MA Abdelnaby - Renewable Energy, 2021 - Elsevier
Caprolactam is the main compound of nylon 6 waste fishing nets (WFNs) and its recovery conserves natural resources, maximizes WFNs economic performance, and closes the circular …
Number of citations: 31 www.sciencedirect.com

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